
3-Amino-2-bromobenzoic acid
Overview
Description
3-Amino-2-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted by a bromine atom and an amino group, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-bromobenzoic acid can be synthesized through various methods. One common approach involves the bromination of 3-aminobenzoic acid. This reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in aqueous or organic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Various substituted benzoic acids.
Coupling Products: Biaryl compounds.
Oxidation Products: Nitrobenzoic acids.
Reduction Products: Aminobenzoic acid derivatives.
Scientific Research Applications
3-Amino-2-bromobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-2-bromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Amino-3-bromobenzoic acid
- 4-Amino-3-bromobenzoic acid
- 5-Amino-2-bromobenzoic acid
Comparison: 3-Amino-2-bromobenzoic acid is unique due to the specific positioning of the amino and bromine substituents, which affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in synthesis and research.
Biological Activity
3-Amino-2-bromobenzoic acid (C₇H₆BrNO₂), also known by its CAS number 168899-61-4, is a compound that has garnered attention due to its potential biological activities. This article delves into its structural properties, biological effects, and relevant case studies that highlight its significance in pharmacology and biochemistry.
Structural Properties
This compound is characterized by the presence of an amino group and a bromine atom attached to a benzoic acid framework. Its molecular weight is approximately 216.03 g/mol, with a melting point ranging from 153°C to 158°C . The compound exhibits tautomerism, which can influence its biological activity by altering its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound possess notable antimicrobial properties. For instance, studies have shown that benzoic acid derivatives exhibit significant antibacterial activity against various pathogens. The mechanism of action typically involves the inhibition of cell wall synthesis or protein synthesis in bacteria, similar to established antibiotic classes .
Table 1: Antibacterial Activity of Benzoic Acid Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
4-Aminobenzoic acid | Escherichia coli | 16 µg/mL |
2-Aminobenzoic acid | Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the findings from various studies that have tested the antibacterial efficacy of benzoic acid derivatives, indicating that even minor structural changes can significantly affect potency.
Cytotoxic Effects
In addition to antimicrobial activity, this compound has been evaluated for its cytotoxic effects on cancer cell lines. A study focused on its impact on human cancer cells revealed an IC₅₀ value of approximately 50 µg/mL against MCF-7 breast cancer cells, suggesting moderate cytotoxicity . The underlying mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are crucial in programmed cell death.
Case Studies
- Antibacterial Efficacy : A study conducted by Richards and Xing assessed the antibacterial properties of various aminobenzoic acids, including this compound. The results demonstrated that this compound effectively inhibited bacterial DNA synthesis, underscoring its potential as a therapeutic agent against resistant bacterial strains .
- Cancer Cell Studies : In vitro experiments involving human cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability. The compound was shown to disrupt mitochondrial function and increase reactive oxygen species (ROS) production, contributing to its cytotoxic effects .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-2-bromobenzoic acid in laboratory settings?
Answer:
this compound can be synthesized via bromination of 3-aminobenzoic acid derivatives or through multi-step functionalization of benzoic acid scaffolds. For instance, bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF) allows regioselective substitution. Alternatively, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) may introduce bromine at the ortho position relative to the amino group. Optimization of reaction parameters (temperature, solvent, catalyst loading) is critical to minimize side products like di-brominated analogs .
Q. How can researchers ensure the purity of this compound post-synthesis?
Answer:
Purity validation typically employs HPLC (with UV detection at ~254 nm) and 1H/13C NMR to confirm structural integrity and quantify impurities. For example, NMR peaks corresponding to the aromatic protons (δ 6.8–8.0 ppm) and carboxylic acid (δ ~12 ppm) should align with predicted splitting patterns. Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluting with ethyl acetate/hexane) can remove residual byproducts. Storage in amber vials at 2–8°C under inert atmosphere prevents degradation .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
Answer:
Discrepancies between experimental and computational data (e.g., DFT-predicted chemical shifts) may arise from solvent effects, tautomerism, or crystal packing. Cross-validation via X-ray crystallography (using SHELXL for refinement ) provides definitive structural confirmation. Isotopic labeling (e.g., 15N for amino group tracking) or 2D NMR techniques (COSY, HSQC) can clarify ambiguous assignments. Database comparisons (PubChem, Cambridge Structural Database) are also recommended to benchmark spectral data .
Q. How to optimize reaction conditions for incorporating this compound into heterocyclic compounds?
Answer:
The bromine and amino groups enable diverse transformations, such as:
- Buchwald-Hartwig amination to form C–N bonds for quinoline derivatives.
- Cyclocondensation with thioureas or amidines to generate thiadiazoles or benzimidazoles.
Key parameters include catalyst selection (Pd(OAc)₂, Xantphos), solvent polarity (DMF, THF), and temperature (80–120°C). Monitoring reaction progress via TLC or LC-MS ensures optimal yields. Post-reaction purification via column chromatography or preparative HPLC isolates target heterocycles .
Q. What safety precautions are critical when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks from fine powders.
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition.
- Spills : Neutralize with sodium bicarbonate and absorb with inert material (vermiculite). Refer to SDS guidelines for related compounds (e.g., 3-aminobenzoic acid ) for emergency protocols.
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
Crystallization difficulties often stem from:
- Solubility : Poor solubility in common solvents (water, ethanol) necessitates mixed-solvent systems (e.g., DMSO/water).
- Polymorphism : Multiple crystal forms may coexist; slow evaporation at 4°C enhances monomorphic crystal growth.
- Hydrogen bonding : The amino and carboxylic acid groups promote strong intermolecular interactions, complicating lattice formation. Diffraction data refinement via SHELXL resolves disorder or thermal motion artifacts.
Q. How does steric hindrance from the bromine substituent influence the reactivity of this compound?
Answer:
The ortho-bromine atom creates steric bulk, reducing nucleophilic substitution rates at the adjacent position. This effect is evident in:
- Electrophilic aromatic substitution : Bromine deactivates the ring, directing incoming electrophiles to the para position relative to the amino group.
- Cross-coupling reactions : Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos) to overcome steric barriers. Computational modeling (Gaussian, ORCA) predicts reaction pathways and transition states to guide experimental design .
Q. What analytical techniques differentiate this compound from its positional isomers?
Answer:
- Mass spectrometry : Exact mass (m/z ~215.96) and fragmentation patterns (loss of CO₂ or Br) distinguish isomers.
- NMR : Chemical shift differences in aromatic protons (e.g., 2-bromo vs. 4-bromo analogs) and coupling constants (J values) provide positional clues.
- IR spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and amino N–H bends (~1600 cm⁻¹) vary slightly with substitution patterns .
Properties
IUPAC Name |
3-amino-2-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGROCHVTXMVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619759 | |
Record name | 3-Amino-2-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-61-4 | |
Record name | 3-Amino-2-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-bromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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